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molecular formula C11H10BrN B8584541 6-Ethyl-8-bromoquinoline

6-Ethyl-8-bromoquinoline

Cat. No. B8584541
M. Wt: 236.11 g/mol
InChI Key: AATYYFKHRSKUTP-UHFFFAOYSA-N
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Patent
US08288373B2

Procedure details

A mixture of 2-bromo-4-ethylphenylamine (1.6 g, 8.0 mmol), propane-1,2,3-triol (1.84 g, 2.5 equiv), FeSO4 (0.067 g, 0.30 equiv), 3-nitrobenzenesulfonic acid sodium salt (1.13 g, 0.63 equiv) in 4.5 mL of methanesulfonic acid was heated at 135° C. for 3 hours and then cooled to room temperature. 2 N Aqueous NaOH (˜40 mL) was added and the mixture was extracted with EtOAc (3×50 mL). The organic layer was washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel flash column chromatography using 5% to 20% EtOAc in hexane to afford the title compound as a black solid (1.3 g). MS (ES) m/z 235.9 (M+H+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH2:10].[CH2:11](O)[CH:12](O)[CH2:13]O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[OH-].[Na+]>CS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[C:4]2[C:3]=1[N:10]=[CH:13][CH:12]=[CH:11]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CC)N
Name
Quantity
1.84 g
Type
reactant
Smiles
C(C(CO)O)O
Name
FeSO4
Quantity
0.067 g
Type
reactant
Smiles
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.13 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Name
Quantity
4.5 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC=NC12)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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